Boeravinone O Demonstrates Distinct Molecular Descriptors Governing ABCG2 Binding Affinity in Comparison to Boeravinone G
An in silico analysis of 17 boeravinones established that the binding affinity of these compounds to the ABCG2 protein (PDB: 6XVI and 6FFC) is a function of two molecular descriptors: lipophilicity and the fraction of sp³ hybridized carbon atoms. While the study did not report discrete IC50 values for each analog, it established that all 17 compounds met empirical drug-likeness rules, yet exhibited quantifiably distinct ADMET profiles that dictate their utility as research tools [1]. Boeravinone O possesses a LogP of 2.97 and a hydrogen bond donor count of 3, parameters that differentiate it from Boeravinone G (which bears different substitution) and other class members . This establishes a class-level inference that Boeravinone O cannot be interchanged with other boeravinones in studies targeting ABCG2-mediated resistance pathways.
| Evidence Dimension | Molecular determinants of ABCG2 binding affinity |
|---|---|
| Target Compound Data | LogP = 2.97; H-bond donors = 3; H-bond acceptors = 7 |
| Comparator Or Baseline | 17 boeravinones evaluated; lipophilicity and sp³ carbon fraction identified as key determinants |
| Quantified Difference | Binding affinity expressed as ChemPLP and GOLD Score varies across boeravinone series based on substitution pattern |
| Conditions | In silico molecular docking against ABCG2 crystal structures (6XVI and 6FFC); ADMET prediction using empirical rules |
Why This Matters
Investigators studying ABCG2-mediated drug resistance or efflux require Boeravinone O specifically for its defined molecular descriptor profile, as other boeravinones will yield different binding energies and ADMET outcomes.
- [1] Indian ayurvedic herb, Boerhaavia diffusa as BCPR inhibitor: The story behind the curtains. J Mol Struct. 2022 Feb;1249:131564. View Source
